4-Hydroxy-2-methyl- 1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide
Description
The compound 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide (CAS: 70374-39-9), commonly known as Lornoxicam, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Its molecular formula is C₁₃H₁₀ClN₃O₄S₂ (MW: 371.82 g/mol), featuring a thieno[2,3-e]-1,2-thiazine fused ring system with a 6-chloro substituent, a 2-methyl group, and a 3-carboxamide linked to a pyridinyl moiety . Lornoxicam inhibits cyclooxygenase (COX)-1 and COX-2 non-selectively, providing analgesic, antipyretic, and anti-inflammatory effects. It is clinically used for osteoarthritis, rheumatoid arthritis, and postoperative pain .
Properties
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c1-10-5(8(9)12)6(11)7-4(2-3-15-7)16(10,13)14/h2-3,11H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYGMSXZSNDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105410-48-8 | |
| Record name | 2H-Thieno(2,3-E)-1,2-thiazine-3-carboxamide, 4-hydroxy-2-methyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105410488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-THIENO(2,3-E)-1,2-THIAZINE-3-CARBOXAMIDE, 4-HYDROXY-2-METHYL-, 1,1-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LND54SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization Using Alkoxide Reagents
A common synthetic approach involves cyclization of ester intermediates in the presence of alkoxide bases to form the thiazine ring:
Sodium methoxide cyclization : Early methods used sodium methoxide in methanol to induce cyclization of 3-substituted thiophene esters to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-1,1-dioxide-3-carboxylic acid methyl ester. However, this method suffered from low yields due to strong alkalinity causing side reactions.
Magnesium alkoxide cyclization : To improve yield and reduce side reactions, the use of organic magnesium reagents (magnesium alkoxides) as cyclization bases was developed. This approach provides a milder basic environment, resulting in higher yields and purity of the cyclized product. The magnesium alkoxide reagent is used in alcoholic solvents, facilitating the cyclization and minimizing by-products.
Ester Intermediate Preparation and Transesterification
The starting materials for cyclization are typically esters of 3-substituted thiophene carboxylic acids:
Esters of general formula II (4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid esters with 1,1-dioxide) are prepared according to literature methods (e.g., EP-A-0 001 113) and serve as key intermediates.
Transesterification reactions with 5-aminothiazole derivatives have been reported to prepare related NSAID compounds, indicating the versatility of ester intermediates in modifying the final compound structure.
Reaction Conditions and Solvent Systems
Cyclization reactions are typically conducted in alcoholic solvents such as methanol or ethanol.
Temperature ranges for cyclization vary but are generally moderate (e.g., 60–200 °C for related amide formation reactions).
Use of inert organic solvents is common when reacting ester intermediates with amines or thiazolamines to form carboxamide derivatives.
One-Pot Synthesis and Industrial Production
Recent advances have focused on streamlining the synthesis for industrial scalability:
A one-pot synthesis method combines cyclization of the ester intermediate with subsequent reactions (e.g., with dimethyl carbonate and 2-aminopyridine) to directly produce tenoxicam, a related NSAID. This method avoids hazardous steps, reduces side reactions, and achieves yields ≥80% with product purity up to 99.85%.
Such methods highlight the potential for environmentally friendly and cost-effective industrial production of the compound and its derivatives.
Summary of Key Preparation Methods
Research Findings on Yield and Purity
Use of magnesium alkoxide cyclization significantly improves yield compared to sodium methoxide, attributed to milder basicity and fewer side reactions.
One-pot synthesis methods avoid hazardous aminolysis steps, reduce decomposition and carbonization of raw materials, and simplify purification.
Final product purity can reach 99.85%, suitable for pharmaceutical applications.
Additional Notes on Structural Analogues
Structural modifications on the thieno[2,3-e]-1,2-thiazine ring and the amide substituents influence biological activity and selectivity of NSAIDs derived from this core.
The preparation methods described are adaptable to synthesize analogues by varying amines or substituents in the carboxamide position.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can be used to remove the dioxide functionality, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thioether compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈N₂O₄S₂
- Molecular Weight : 260.29 g/mol
- CAS Number : 105410-48-8
- IUPAC Name : 4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide
The compound features a thieno-thiazine structure that contributes to its biological activities. The presence of hydroxyl and carboxamide groups enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 4-hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide exhibit antimicrobial properties. For instance, derivatives of thiazole and thiazidine have shown promising results against various bacterial strains. The thiazine core is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Applications
The compound's structure allows for potential anticancer activity. Studies on related thiazine derivatives have demonstrated efficacy against different cancer cell lines. For example, several derivatives have been synthesized and evaluated for their cytotoxic effects on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines . These compounds often work by interfering with cellular processes such as DNA replication or inducing apoptosis in cancer cells.
Synthesis and Evaluation
A notable study synthesized several thiazine derivatives and evaluated their biological activities. The synthesized compounds were characterized using techniques like NMR and mass spectrometry. Biological assays revealed that certain derivatives exhibited significant antibacterial and anticancer activities compared to standard drugs .
| Compound | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 12 |
| Compound B | Anticancer | HepG-2 | 15 |
Table 1: Summary of Biological Activities of Thiazine Derivatives
Molecular Docking Studies
Molecular docking studies have been conducted to predict how 4-hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide interacts with biological targets. These studies often focus on enzymes involved in cancer progression or bacterial resistance mechanisms. The binding affinities calculated through these simulations provide insights into the compound's potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Tenoxicam
- Structure: 4-Hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide (C₁₃H₁₁N₃O₄S₂; MW: 337.37 g/mol).
- Key Differences: Tenoxicam lacks the 6-chloro substituent present in Lornoxicam.
- Pharmacology: Both inhibit COX-1/COX-2, but Tenoxicam has a longer half-life (~72 hours vs. Lornoxicam’s 3–5 hours) due to reduced electronegativity from the missing chlorine. Tenoxicam is used for similar indications but is less potent in acute pain management .
- Safety: Tenoxicam is primarily a research standard, while Lornoxicam is approved for clinical use, reflecting differences in toxicity profiles .
Methyl Ester Derivative
- Structure: Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide (C₉H₉NO₅S₂; MW: 275.29 g/mol).
- Key Differences : The carboxamide group is replaced by a methyl ester.
- Implications: The ester group reduces hydrogen-bonding capacity, likely diminishing COX affinity.
Benzothiazine Analogs
- Example : 4-Hydroxy-N-(2-methoxyphenyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
- Key Differences: The thieno ring is replaced by a benzene ring, altering electronic properties.
- Pharmacology: Benzothiazine derivatives generally show weaker COX inhibition compared to thieno-fused oxicams, as the thiophene ring enhances π-π stacking with COX’s hydrophobic pocket .
Thieno[3,2-e]-Fused Derivatives
- Example: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide.
- Key Differences: The fused ring system shifts to thieno[3,2-e], and an allyl group replaces the 2-methyl.
- Implications : The altered ring geometry reduces steric compatibility with COX enzymes, while the allyl group may increase metabolic instability .
Structural and Pharmacological Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | COX Inhibition | Clinical Use |
|---|---|---|---|---|---|
| Lornoxicam | C₁₃H₁₀ClN₃O₄S₂ | 371.82 | 6-Cl, pyridinyl carboxamide | COX-1/COX-2 | Arthritis, acute pain |
| Tenoxicam | C₁₃H₁₁N₃O₄S₂ | 337.37 | Pyridinyl carboxamide | COX-1/COX-2 | Arthritis (research) |
| Methyl Ester Derivative | C₉H₉NO₅S₂ | 275.29 | Methyl ester | Not reported | None |
| Benzothiazine Analog | C₁₇H₁₅N₃O₅S | 373.39 | Benzene ring, methoxyphenyl | Weak | Experimental |
| Thieno[3,2-e] Analog | C₈H₇ClN₂O₂S₂ | 274.74 | Allyl, thieno[3,2-e] | Not reported | Experimental |
Key Findings and Implications
Substituent Effects: The 6-chloro group in Lornoxicam enhances electronegativity, improving COX binding and potency compared to Tenoxicam . Pyridinyl carboxamide is critical for target affinity; its replacement (e.g., with esters or aryl groups) reduces activity .
Ring System Variations: Thieno[2,3-e] fusion optimizes COX binding, while benzothiazine or thieno[3,2-e] systems disrupt geometric compatibility .
Biological Activity
4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide is a complex organic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
The compound has the molecular formula and a molecular weight of approximately 261.27 g/mol. Its structure features a thieno-thiazine ring system, which is significant for its biological activity.
Research indicates that 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide exhibits its biological effects primarily through:
- Inhibition of Prostaglandin Synthesis : The compound acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
- Antimicrobial Activity : It demonstrates significant antimicrobial properties against various pathogens, which may be attributed to its ability to disrupt microbial cell membranes .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells through various pathways .
1. Anti-inflammatory Effects
4-Hydroxy-2-methyl-1,1-dioxide has shown promise in alleviating inflammatory pain. In animal models, it effectively reduced edema induced by inflammatory agents such as kaolin in rat hind paws, indicating its potential for treating rheumatic diseases .
2. Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal effects against species like Aspergillus niger and Candida albicans at concentrations as low as 10 μg/mL .
3. Anticancer Activity
Research into the anticancer properties of thiazine derivatives indicates that they may inhibit the proliferation of various cancer cell lines. Case studies have shown IC50 values in the nanomolar range for certain derivatives against resistant cancer strains .
4. Antidiabetic Effects
Some studies suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, presenting a potential therapeutic avenue for diabetes management .
Case Studies and Research Findings
Q & A
Basic: What are the key steps in synthesizing 4-Hydroxy-2-methyl-1,1-dioxide-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from thieno-thiazine precursors. For example:
Core Formation : Cyclization of thiophene derivatives with sulfonamide groups under acidic or basic conditions to form the thieno-thiazine ring.
Functionalization : Introduction of the hydroxy and methyl groups via nucleophilic substitution or oxidation.
Carboxamide Attachment : Coupling with a carboxamide moiety using reagents like EDCl/HOBt or via direct aminolysis of ester intermediates .
Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions and improve yield.
Basic: What analytical techniques are used to confirm the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. For instance, thieno-thiazine derivatives exhibit semi-chair conformations in the thiazine ring, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O and C–H⋯O) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric consistency.
Data should be cross-validated using multiple techniques to address ambiguities .
Advanced: How can researchers resolve contradictions in biological activity data between structural analogs?
Methodological Answer:
Comparative SAR Analysis : Systematically compare substituent effects. For example, replacing the pyridinyl group in analogs (e.g., CAS 106433-40-3) with a methylphenyl group alters hydrogen bonding and steric interactions, impacting receptor binding .
In Silico Modeling : Use molecular docking to predict binding affinities and identify critical residues.
Dose-Response Studies : Re-evaluate activity under standardized conditions (e.g., pH, solvent) to control for experimental variability.
Contradictions often arise from differences in assay protocols or impurities in synthesized batches .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduces reaction time and byproducts for cyclization steps.
- Purification : Use column chromatography or recrystallization to isolate high-purity product.
For example, yields for thieno-thiazine derivatives increased from 60% to 85% by replacing toluene with DMF in cyclization steps .
Basic: How do substituents on the thieno-thiazine core influence physicochemical properties?
Methodological Answer:
- Hydroxy Group : Enhances hydrogen-bonding capacity, improving solubility in polar solvents.
- Methyl Group : Increases lipophilicity, affecting membrane permeability.
- Carboxamide : Stabilizes the molecule via resonance and participates in target interactions.
For analogs like 6-chloro-4-hydroxy derivatives (CAS 106433-42-5), chloro substituents reduce solubility but enhance thermal stability .
Advanced: What crystallographic parameters are critical for validating the compound’s structure?
Methodological Answer:
- Unit Cell Dimensions : Confirm lattice symmetry (e.g., monoclinic vs. orthorhombic).
- R-Factors : Acceptable values: , (e.g., , in related compounds) .
- Hydrogen Bonding : Measure donor-acceptor distances (e.g., O–H⋯O: ~2.7–3.0 Å) to validate intramolecular interactions.
- Torsion Angles : Ensure planar geometry in aromatic rings.
Data should be deposited in the Cambridge Structural Database for peer validation .
Advanced: How to design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
Thermal Stability : Use TGA/DSC to determine decomposition temperatures.
Light Sensitivity : Expose to UV-Vis light and track photodegradation products.
Metabolic Stability : Test with liver microsomes to identify CYP450-mediated oxidation.
For example, benzothiazine derivatives showed 90% stability after 24 hours at pH 7.4 but degraded rapidly in acidic conditions .
Basic: What are common impurities in synthesized batches, and how are they characterized?
Methodological Answer:
- Byproducts : Unreacted intermediates or over-oxidized species.
- Characterization Tools :
- HPLC-MS : Identifies impurities with molecular weights ±2–3 Da.
- ¹H NMR : Detects residual solvents (e.g., DMSO) or proton shifts from side reactions.
- TLC : Screens for polar/non-polar impurities during synthesis.
In thieno-thiazine synthesis, a common impurity is the non-sulfonated precursor, detectable via 2.5–3.0 ppm in ¹H NMR .
Advanced: How to analyze conflicting data in biological assays (e.g., IC50 variability)?
Methodological Answer:
Assay Reproducibility : Repeat assays with fresh stock solutions to rule out solvent degradation.
Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to assess target specificity.
Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate results.
Statistical Analysis : Apply ANOVA or Tukey’s test to confirm significance.
For example, IC50 values for thieno-thiazine analogs varied by 20% due to differences in cell passage number .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, logP, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulate binding to serum proteins (e.g., albumin) to predict half-life.
- QSAR Modeling : Corrogate substituent effects with permeability (e.g., –OH groups reduce BBB penetration).
For analogs, predicted logP values of 1.5–2.0 align with moderate oral bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
